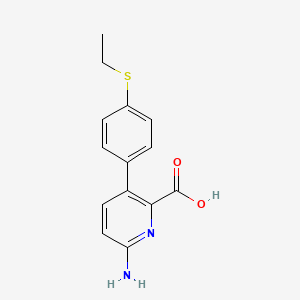
2-(4-Ethylthiophenyl)-4-hydroxypyridine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Ethylthiophenyl)-4-hydroxypyridine, 95% (2-ETP), is a synthetic compound that has been widely studied in the scientific community. It is a highly versatile molecule that has been used in a variety of research applications, including drug development, biochemical and physiological studies, and laboratory experiments.
Applications De Recherche Scientifique
2-(4-Ethylthiophenyl)-4-hydroxypyridine, 95% has a wide range of applications in scientific research. It has been used in drug development, as it has been found to inhibit the growth of certain types of cancer cells and reduce the toxicity of certain drugs. It has also been used in biochemical and physiological studies, as it has been found to act as an anti-inflammatory agent and to reduce the production of reactive oxygen species. In addition, 2-(4-Ethylthiophenyl)-4-hydroxypyridine, 95% has been used in laboratory experiments to study the structure and function of proteins and other macromolecules.
Mécanisme D'action
The exact mechanism of action of 2-(4-Ethylthiophenyl)-4-hydroxypyridine, 95% is not yet fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes involved in the production of reactive oxygen species. In addition, 2-(4-Ethylthiophenyl)-4-hydroxypyridine, 95% has been found to bind to certain cell receptors, which may play a role in its anti-inflammatory effects.
Biochemical and Physiological Effects
2-(4-Ethylthiophenyl)-4-hydroxypyridine, 95% has been found to have a variety of biochemical and physiological effects. In animal studies, it has been found to reduce inflammation and to inhibit the growth of certain types of cancer cells. In addition, 2-(4-Ethylthiophenyl)-4-hydroxypyridine, 95% has been found to reduce the toxicity of certain drugs, as well as to reduce the production of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Ethylthiophenyl)-4-hydroxypyridine, 95% is a highly versatile compound that can be used in a variety of laboratory experiments. It is relatively stable and can be stored at room temperature. However, it is important to note that 2-(4-Ethylthiophenyl)-4-hydroxypyridine, 95% is a synthetic compound and can be toxic if ingested in large quantities. Therefore, it is important to use caution when handling and storing the compound.
Orientations Futures
The potential applications of 2-(4-Ethylthiophenyl)-4-hydroxypyridine, 95% are vast and the compound is still being studied in the scientific community. Future research should focus on further exploring its mechanisms of action and biochemical and physiological effects. In addition, further research should focus on developing new applications for the compound, such as drug development and the study of macromolecules. Finally, further research should focus on improving the synthesis process and increasing the purity of the compound.
Méthodes De Synthèse
2-(4-Ethylthiophenyl)-4-hydroxypyridine, 95% is synthesized using a multi-step process. The first step involves the reaction of 4-ethylthiophenol with pyridine hydrochloride in the presence of sodium hydroxide and acetic anhydride. This reaction yields the desired product, 2-(4-Ethylthiophenyl)-4-hydroxypyridine, 95%, which is then isolated and purified by recrystallization. The purity of the compound is typically 95%.
Propriétés
IUPAC Name |
2-(4-ethylsulfanylphenyl)-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS/c1-2-16-12-5-3-10(4-6-12)13-9-11(15)7-8-14-13/h3-9H,2H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVRQTUGWCVMIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=CC(=O)C=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














